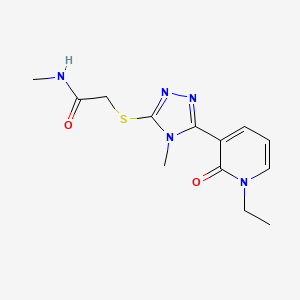

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide

Description

This compound is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a thioether-linked acetamide group and a 1-ethyl-2-oxo-1,2-dihydropyridin-3-yl moiety. Its structure integrates pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The dihydropyridinone fragment may contribute to hydrogen-bonding interactions, a critical factor in enzyme inhibition .

Properties

IUPAC Name |

2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S/c1-4-18-7-5-6-9(12(18)20)11-15-16-13(17(11)3)21-8-10(19)14-2/h5-7H,4,8H2,1-3H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTKIEKCVMJXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide typically involves multiple steps:

Formation of the Pyridine Derivative: The starting material, 1-ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, can be synthesized through the oxidation of 1-ethyl-2-oxo-1,2-dihydropyridine using reagents such as hydrogen peroxide in the presence of hydrochloric acid.

Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Thioether Formation: The thioether linkage is introduced by reacting the triazole derivative with a suitable thiol compound, often under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides, thiols, under basic conditions (e.g., NaOH, KOH).

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Alcohols or amines derived from the carbonyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing triazole and pyridine derivatives. For instance, derivatives similar to the compound under discussion have shown promising results as inhibitors of various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

Compounds with similar structures have demonstrated significant antimicrobial activities against a range of pathogens. The presence of the triazole ring is particularly noted for enhancing antifungal activity, making it a candidate for treating fungal infections .

Neuroprotective Effects

Research indicates that certain derivatives may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability to inhibit acetylcholinesterase (AChE) suggests a role in managing conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, a series of triazole derivatives were evaluated for their anticancer activity against various cell lines. The results indicated that compounds with structural similarities to 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide exhibited notable cytotoxicity against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Candida albicans. The study found that modifications to the triazole ring significantly enhanced antifungal activity compared to traditional antifungal agents like fluconazole .

Mechanism of Action

The mechanism by which 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring could play a crucial role in these interactions, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

Key Observations:

- Bioactivity: The target compound’s dihydropyridinone moiety may enhance binding to kinase targets (e.g., cyclin-dependent kinases) compared to simpler phenacyl or benzyl derivatives .

- Solubility : Ethyl and methyl groups likely reduce aqueous solubility relative to polar derivatives like sulfonamide-linked triazoles .

Antimicrobial Potential

While direct studies on the target compound are absent, structurally related triazole-thioethers (e.g., 2a–2l) exhibit antifungal activity against Candida albicans (MIC: 8–64 µg/mL) . The dihydropyridinone group could modulate activity by interacting with fungal cytochrome P450 enzymes.

Anticancer and Antioxidant Activity

Triazolo-thiadiazoles () show IC₅₀ values of 10–50 µM against breast cancer cell lines (MCF-7) via ROS scavenging and apoptosis induction . The target compound’s acetamide group may improve membrane permeability, enhancing cytotoxicity compared to non-acetamide analogs.

Methodological Considerations

- Crystallography : SHELX software () is widely used for structural validation of triazole derivatives. The target compound’s crystal structure (if resolved) would clarify conformational preferences and intermolecular interactions .

- Regioselectivity : Alkylation and azo-coupling reactions () highlight the importance of substituent positioning in triazole chemistry, which may influence the target compound’s reactivity .

Biological Activity

The compound 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C16H18N6O3S

- Molecular Weight : 374.42 g/mol

Structural Representation

The compound features a triazole ring and a dihydropyridine moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:

- Inhibition of Cancer Cell Proliferation : A study reported that derivatives of triazole-thiones demonstrated significant cytotoxic effects against various cancer cell lines, including HCT 116 (colon cancer) and MCF7 (breast cancer) cells. The IC50 values for these compounds ranged from 4.36 μM to higher concentrations depending on the specific derivative tested .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis, such as cyclin-dependent kinases (CDKs). Molecular docking studies suggest that these compounds may effectively bind to the active sites of these enzymes, disrupting their function .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that similar triazole derivatives have shown activity against various bacterial strains and fungi:

- Bacterial Inhibition : Studies have shown that triazole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Fungal Activity : Triazole derivatives are well-known antifungal agents; thus, it is hypothesized that this compound may exhibit similar antifungal properties.

Anti-inflammatory Effects

Emerging research suggests that this compound may also possess anti-inflammatory properties:

- Cytokine Modulation : Compounds with similar structures have been reported to modulate the release of pro-inflammatory cytokines in vitro. This could be beneficial in treating inflammatory diseases .

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 values ranging from 4.36 μM | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Cytokine modulation |

Relevant Research Findings

A significant body of research has focused on similar compounds with triazole and dihydropyridine structures:

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis involves multi-step heterocyclic chemistry. A validated approach includes:

- Step 1: Reacting N’-aminopyridine-2-carboximidamide with monoethyl oxalyl chloride in tetrahydrofuran (THF) under reflux to form the triazole-carboxylic acid ethyl ester intermediate (96% yield) .

- Step 2: Thiolation via nucleophilic substitution using thiourea or potassium thioacetate to introduce the thioether linkage.

- Step 3: Acetamide coupling using chloroacetyl chloride and methylamine in the presence of triethylamine as a base.

Optimization Tips: - Monitor reaction progress via TLC (e.g., pet-ether/ethyl acetate systems) .

- Purify intermediates via recrystallization (methanol/diethyl ether) to enhance purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?

Methodological Answer: A combination of techniques is required:

- 1H/13C NMR: Identify proton environments (e.g., pyridinone C=O at δ 165–170 ppm, triazole protons at δ 8.0–8.5 ppm). Use (CD3)2SO as solvent with internal standards (δH=2.50) .

- FTIR: Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Elemental Analysis: Verify C, H, N, S percentages within ±0.4% of theoretical values .

- LC-MS: Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational tools like molecular docking and PASS prediction guide the evaluation of this compound’s biological activity?

Methodological Answer:

- PASS Prediction: Use the PASS program to predict antimicrobial, anticancer, or enzyme-inhibitory activity based on structural descriptors (e.g., triazole-thioether motifs correlate with kinase inhibition) .

- Molecular Docking:

Q. How should researchers address contradictions in spectroscopic or biological data during characterization?

Methodological Answer:

- Spectral Discrepancies:

- Re-examine solvent effects (e.g., DMSO vs. CDCl3 shifts) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Biological Variability:

Q. What strategies are effective for designing derivatives to improve pharmacokinetic properties while maintaining activity?

Methodological Answer:

- Structural Modifications:

- SAR Studies:

Q. What experimental design principles apply to in vivo or in vitro pharmacological studies of this compound?

Methodological Answer:

- In Vitro:

- In Vivo:

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

Methodological Answer:

- Crystallization: Grow single crystals via slow ether diffusion into methanol at 150 K .

- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) on a Stoe IPSD2 diffractometer.

- Analysis: Refine structures with SHELX and validate via R-factor (<0.05). Compare bond lengths/angles with DFT-optimized geometries to identify deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.